molecular formula C22H26N2O4S B3316861 N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 954713-53-2

N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No. B3316861
CAS RN: 954713-53-2
M. Wt: 414.5 g/mol
InChI Key: WHYKHQBJCSZLRX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the tetrahydronaphthalene core. Techniques such as NMR spectroscopy and X-ray crystallography are typically used to determine the structure of such compounds .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For example, the sulfonamide group could undergo hydrolysis under acidic or basic conditions. The pyrrolidinone could participate in reactions with nucleophiles at the carbonyl carbon .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the sulfonamide and pyrrolidinone groups could increase the compound’s polarity and potentially its solubility in water .

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. For example, many sulfonamide antibiotics work by inhibiting the enzyme dihydropteroate synthase, thereby disrupting bacterial folic acid synthesis .

Safety and Hazards

The safety and hazards of the compound would depend on various factors including its reactivity, toxicity, and potential for bioaccumulation. These properties are typically determined through a combination of experimental testing and computational prediction .

Future Directions

Future research could involve further exploration of the compound’s biological activity, optimization of its synthesis, and investigation of its mechanism of action. Additionally, the compound could potentially be modified to improve its properties or to create new compounds with different activities .

properties

IUPAC Name

N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c1-28-20-9-7-19(8-10-20)24-15-16(12-22(24)25)14-23-29(26,27)21-11-6-17-4-2-3-5-18(17)13-21/h6-11,13,16,23H,2-5,12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYKHQBJCSZLRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Reactant of Route 3
N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Reactant of Route 4
N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Reactant of Route 5
N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Reactant of Route 6
N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

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